molecular formula C23H17N3O3 B14586354 Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl- CAS No. 61261-83-4

Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-

Cat. No.: B14586354
CAS No.: 61261-83-4
M. Wt: 383.4 g/mol
InChI Key: AQNKTLTVGXTYMC-UHFFFAOYSA-N
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Description

Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl- is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl- involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-nitrophenyl)phenyl-: Similar structure but lacks the pyrazole ring.

    Methanone, (3-methylphenyl)phenyl-: Similar structure but lacks the nitrophenyl group.

    Methanone, [1,1’-biphenyl]-4-ylphenyl-: Similar structure but lacks the pyrazole and nitrophenyl groups.

Uniqueness

Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl- is unique due to the presence of both the pyrazole ring and the nitrophenyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its similar compounds.

Properties

CAS No.

61261-83-4

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

[3-methyl-1-(4-nitrophenyl)-5-phenylpyrazol-4-yl]-phenylmethanone

InChI

InChI=1S/C23H17N3O3/c1-16-21(23(27)18-10-6-3-7-11-18)22(17-8-4-2-5-9-17)25(24-16)19-12-14-20(15-13-19)26(28)29/h2-15H,1H3

InChI Key

AQNKTLTVGXTYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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